molecular formula C12H14N2O B2866227 N-(1-Phenylazetidin-3-yl)prop-2-enamide CAS No. 2305408-83-5

N-(1-Phenylazetidin-3-yl)prop-2-enamide

Cat. No.: B2866227
CAS No.: 2305408-83-5
M. Wt: 202.257
InChI Key: XYBCBPPQQLNWSB-UHFFFAOYSA-N
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Description

N-(1-Phenylazetidin-3-yl)prop-2-enamide is an acrylamide derivative featuring a four-membered azetidine ring substituted with a phenyl group at the 1-position and a prop-2-enamide moiety at the 3-position. The phenyl group may enhance lipophilicity, influencing membrane permeability and binding affinity to hydrophobic pockets in biological targets.

Properties

IUPAC Name

N-(1-phenylazetidin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-12(15)13-10-8-14(9-10)11-6-4-3-5-7-11/h2-7,10H,1,8-9H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBCBPPQQLNWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CN(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenylazetidin-3-yl)prop-2-enamide typically involves the reaction of azetidine derivatives with phenyl groups and prop-2-enamide. One common method includes the use of azetidine-3-carboxylic acid derivatives, which are reacted with phenyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenylazetidin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-Phenylazetidin-3-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Phenylazetidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenyl group and prop-2-enamide moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related compounds highlight key similarities and differences in substituents, biological activity, and physicochemical properties:

Table 1: Structural and Functional Comparison of Prop-2-enamide Derivatives
Compound Name Key Substituents Biological Activity/Application References
N-(1-Phenylazetidin-3-yl)prop-2-enamide Azetidine ring (4-membered), phenyl group, prop-2-enamide Inferred: Potential kinase inhibition or anti-inflammatory activity (structural analogy) N/A
Moupinamide
[(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide]
Phenethylamine backbone, 4-hydroxy-3-methoxyphenyl acrylamide Anti-inflammatory (IC₅₀ < 17.21 μM)
Osimertinib (Tagrisso®)
[N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide]
Complex aromatic amine with methoxy, indole, and pyrimidine groups EGFR tyrosine kinase inhibitor (cancer therapy)
N-Methylolacrylamide
[N-(hydroxymethyl)prop-2-enamide]
Hydroxymethyl group on acrylamide nitrogen Industrial monomer; carcinogenic concerns
Compound 4 (from Lycium yunnanense)
[3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide]
Methoxyethyl-p-hydroxyphenyl group, dihydroxy-methoxyphenyl acrylamide Anti-inflammatory (IC₅₀ < 17.21 μM)

Key Observations

Smaller rings like azetidine may improve metabolic stability but reduce solubility . Osimertinib’s bulky aromatic amine backbone enables selective binding to EGFR mutants, demonstrating how substituent complexity drives therapeutic specificity .

Role of Substituents :

  • Hydroxy/Methoxy Groups : Present in Moupinamide and Compound 4, these groups enhance hydrogen-bonding capacity and solubility, correlating with anti-inflammatory activity .
  • Hydrophobic Groups : The phenyl group in this compound and the indole in Osimertinib likely improve membrane permeability and target affinity .

Biological Activity: Anti-inflammatory prop-2-enamides (e.g., Moupinamide, Compound 4) show IC₅₀ values < 17.21 μM, suggesting potency comparable to NSAIDs . N-Methylolacrylamide’s carcinogenicity contrasts sharply with therapeutic analogs, underscoring the importance of substituent choice in safety profiles .

Synthetic Accessibility :

  • Moupinamide and related plant-derived amides are often isolated via chromatography , whereas Osimertinib requires multi-step synthesis to incorporate complex substituents .

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